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The CC-90010-GBM-001 study (NCT04047303) was a phase I, open-label, "window-of-opportunity" trial
designed to assess the central nervous system (CNS) penetration, pharmacokinetics (PK),
pharmacodynamics (PD), and safety of tretabresib in patients with recurrent high-grade gliomas [1] [2]. A
core objective was to measure the concentration of trotabresib in brain tumor tissue following a short

preoperative course [2] [3].

The table below summarizes the critical design elements and primary outcomes of this trial:

Trial Aspect Details

ClinicalTrials.gov NCT04047303 [3]

Identifier

Study Design Phase [, open-label, "window-of-opportunity” [1]

Patient Population 20 patients with recurrent/progressive WHO Grade II-1V diffuse astrocytoma,

anaplastic astrocytoma, or glioblastoma scheduled for salvage resection [1] [3]

Preoperative Trotabresib 30 mg/day orally for 4 consecutive days prior to surgery [1] [2]
Regimen

Maintenance Trotabresib 45 mg/day (4 days on/24 days off per 28-day cycle) after recovery
Regimen from surgery [1] [2]

Primary Endpoints Plasma PK; trotabresib concentration in resected brain tumor tissue [1] [2]
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Trial Aspect Details

Key PK Finding Mean brain tumor tissue-to-plasma ratio: 0.84 (estimated unbound partition
coefficient, Kpyy, 0.37) [1] [2]

Key PD Finding Modulation of pharmacodynamic markers (target engagement) confirmed in
both blood and resected brain tumor tissue [1] [2]

Common Grade 3/4 Thrombocytopenia (5/16 patients during maintenance) [1] [2]
TRAE

6-Month PFS 129% [1] [2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following details the core methodologies

employed in the trial.

Patient Selection and Treatment Protocol

¢ Inclusion Criteria: Patients >18 years old with radiographically confirmed first or second recurrence
of WHO Grade Il diffuse astrocytoma, Grade Ill anaplastic astrocytoma, or recurrent Grade IV
glioblastoma. Patients must have previously completed standard radiotherapy and be candidates for
salvage resection. An ECOG performance status of O or 1 was required [2] [3].

¢ Exclusion Criteria: Key exclusions included anticancer therapy within 4 weeks (6 weeks for
nitrosoureas), major surgery within 4 weeks, evidence of CNS hemorrhage on baseline MRI/CT, and
requirement for increasing doses of corticosteroids to manage cerebral edema within 7 days of study
start [3].

¢ Dosing and Surgery: Patients received trotabresib 30 mg orally once daily for 4 days (Cycle 1,
Days 1-4). Salvage resection was planned for 6 to 24 hours after the last (Day 4) dose. After
recovery from surgery (=4 weeks from the first dose), eligible patients began maintenance therapy
with trotabresib 45 mg once daily on a 4-days-on/24-days-off schedule in 28-day cycles [2] [3].

Pharmacokinetic and Pharmacodynamic Assessments
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e Sample Collection: Blood plasma samples were collected at predefined time points to characterize
trotabresib's PK profile [2]. During surgery, resected brain tumor tissue samples were obtained.
These included both contrast-enhancing and non-enhancing regions when available [2].

¢ Bioanalytical Methods: Concentrations of trotabresib in plasma and brain tumor tissue
homogenate were quantified using validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) methods [2].

e Pharmacodynamic Analysis: Target engagement was assessed by measuring changes in
established biomarkers in both blood (e.g., protein levels in peripheral blood mononuclear cells) and
tumor tissue. Tissue-based analysis likely involved immunohistochemistry (IHC) or RNA sequencing
to evaluate downstream gene expression effects of BET inhibition [1] [2].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of BET proteins and the logical workflow of the

clinical trial, respectively.
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Diagram 1: Mechanism of BET Inhibition by Trotabresib. BET proteins like BRD4 bind to acetylated
histones and recruit transcriptional machinery to drive the expression of oncogenes. Trotabresib inhibits this

interaction, suppressing oncogenic transcription [4] [5] [6].
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Diagram 2: CC-90010-GBM-001 Trial Workflow. The study design incorporated a preoperative "window" to
directly assess trotabresib's penetration and activity in tumor tissue, followed by a maintenance phase to

evaluate longer-term safety and efficacy [1] [2] [3].

Discussion and Future Directions

The data from NCT04047303 provided critical human validation that trotabresib, a BET inhibitor, achieves
pharmacologically relevant concentrations in brain tumors and engages its targets [1] [2]. The favorable
tissue-to-plasma ratio and manageable safety profile, with thrombocytopenia as the main hematological

toxicity, supported the further investigation of trotabresib in gliomas [1] [2].
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Based on these results, an ongoing phase Ib/Il study (NCT04324840) is evaluating trotabresib in
combination with standard-of-care therapy (temozolomide with or without radiotherapy) for patients with
newly diagnosed glioblastoma [1] [2] [6]. Preliminary data from this study indicates that the combination is
well-tolerated, with a recommended phase 2 dose of trotabresib established at 30 mg on a 4-days-on/24-

days-off schedule in both concomitant and adjuvant settings [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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